molecular formula C17H27N3O B7176976 N-methyl-3-[[3-(propan-2-ylamino)piperidin-1-yl]methyl]benzamide

N-methyl-3-[[3-(propan-2-ylamino)piperidin-1-yl]methyl]benzamide

Cat. No.: B7176976
M. Wt: 289.4 g/mol
InChI Key: XTELCDUHKLTTMF-UHFFFAOYSA-N
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Description

N-methyl-3-[[3-(propan-2-ylamino)piperidin-1-yl]methyl]benzamide is a complex organic compound that features a benzamide core linked to a piperidine ring, which is further substituted with an isopropylamino group

Properties

IUPAC Name

N-methyl-3-[[3-(propan-2-ylamino)piperidin-1-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-13(2)19-16-8-5-9-20(12-16)11-14-6-4-7-15(10-14)17(21)18-3/h4,6-7,10,13,16,19H,5,8-9,11-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTELCDUHKLTTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCN(C1)CC2=CC(=CC=C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-[[3-(propan-2-ylamino)piperidin-1-yl]methyl]benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Isopropylamino Group: The piperidine ring is then functionalized with an isopropylamino group using reagents such as isopropylamine under controlled conditions.

    Attachment to Benzamide Core: The functionalized piperidine ring is then attached to the benzamide core through a series of coupling reactions, often involving reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-[[3-(propan-2-ylamino)piperidin-1-yl]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or benzamide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-methyl-3-[[3-(propan-2-ylamino)piperidin-1-yl]methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in biochemical assays to study receptor-ligand interactions and enzyme activity.

    Industry: It may be utilized in the synthesis of more complex molecules for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-3-[[3-(propan-2-ylamino)piperidin-1-yl]methyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3-[[3-(propan-2-ylamino)piperidin-1-yl]methyl]benzamide: shares structural similarities with other benzamide derivatives and piperidine-containing compounds.

    This compound: can be compared to compounds like this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a benzamide and a piperidine ring. This combination of structural features may confer unique biological activities and pharmacological properties, making it a valuable compound for research and development.

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